7,8-Dihydrobiopterin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-erythro-7,8-Dihydrobiopterin ist eine natürlich vorkommende Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Biopterine und Derivate bekannt sind. Diese Verbindungen sind Coenzyme, die ein 2-Amino-Pteridin-4-on-Derivat enthalten. L-erythro-7,8-Dihydrobiopterin spielt eine entscheidende Rolle in verschiedenen biochemischen Prozessen, einschließlich der Synthese von Neurotransmittern wie Dopamin und Serotonin .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

L-erythro-7,8-Dihydrobiopterin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die enzymatische Umwandlung von Dihydroneopterin-triphosphat zu 7,8-Dihydrobiopterin unter Verwendung spezifischer Enzyme wie Dihydroneopterin-Aldolase . Dieser Prozess findet typischerweise unter milden Reaktionsbedingungen statt, einschließlich neutralem pH-Wert und moderaten Temperaturen.

Industrielle Produktionsmethoden

Die industrielle Produktion von L-erythro-7,8-Dihydrobiopterin erfolgt häufig unter Verwendung von mikrobiellen Fermentationsprozessen. Spezifische Bakterien- oder Hefestämme werden so manipuliert, dass sie die für die Biosynthese von L-erythro-7,8-Dihydrobiopterin benötigten Enzyme überproduzieren. Diese Mikroorganismen werden in großen Bioreaktoren kultiviert, und die Verbindung wird anschließend extrahiert und gereinigt .

Wissenschaftliche Forschungsanwendungen

L-erythro-7,8-Dihydrobiopterin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Pteridinderivate verwendet.

Biologie: Es spielt eine Rolle bei der Biosynthese von Neurotransmittern und anderen biologisch aktiven Molekülen.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von neurologischen Erkrankungen und Stoffwechselerkrankungen untersucht.

Industrie: Es wird bei der Herstellung bestimmter Pharmazeutika und als Forschungswerkzeug in biochemischen Studien verwendet

Wirkmechanismus

L-erythro-7,8-Dihydrobiopterin übt seine Wirkung aus, indem es als Kofaktor für verschiedene Enzyme wirkt, darunter Phenylalanin-4-Hydroxylase, Stickstoffoxidsynthase und Tyrosin-3-Monooxygenase . Diese Enzyme sind an kritischen biochemischen Stoffwechselwegen beteiligt, wie der Synthese von Neurotransmittern und der Regulation der Stickstoffoxidproduktion. Die Verbindung bindet an die aktiven Zentren dieser Enzyme und erleichtert so deren katalytische Aktivität .

Wirkmechanismus

Target of Action

7,8-Dihydrobiopterin primarily targets several enzymes. It is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA) , which catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . Other targets include Phenylalanine-4-hydroxylase , Pteridine reductase 1 , Nitric oxide synthase, inducible , Tyrosine 3-monooxygenase , and Pterin-4-alpha-carbinolamine dehydratase .

Mode of Action

As an inhibitor of DHNA, this compound prevents the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . This interaction alters the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.

Biochemical Pathways

This compound is an oxidation product of tetrahydrobiopterin . Tetrahydrobiopterin is a naturally occurring cofactor of the aromatic amino acid hydroxylase and is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . By inhibiting DHNA, this compound can affect these pathways and their downstream effects.

Result of Action

The inhibition of DHNA by this compound can lead to changes in the levels of 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde, affecting the synthesis of tyrosine and neurotransmitters like dopamine and serotonin . These molecular and cellular effects can have significant impacts on physiological processes, including neural signaling.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is more stable in the presence of oxygen than tetrahydrobiopterin . It reacts with oxygen, especially in dilute solutions . Understanding these environmental influences is essential for predicting the compound’s efficacy and stability under different conditions.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

7,8-Dihydro biopterin is a natural cofactor for aromatic amino acid hydroxylases, which are enzymes involved in the synthesis of neurotransmitters. It interacts with enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These interactions are essential for the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters like dopamine and serotonin . Additionally, 7,8-Dihydro biopterin acts as a non-competitive inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin .

Cellular Effects

7,8-Dihydro biopterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of neurotransmitters, which are critical for cell signaling in the nervous system . The compound also affects the expression of genes involved in neurotransmitter synthesis and metabolism. Furthermore, 7,8-Dihydro biopterin impacts cellular metabolism by participating in the regulation of nitric oxide production, which is essential for various physiological processes .

Molecular Mechanism

At the molecular level, 7,8-Dihydro biopterin exerts its effects through binding interactions with specific enzymes and proteins. It binds to aromatic amino acid hydroxylases, facilitating the hydroxylation of aromatic amino acids . Additionally, 7,8-Dihydro biopterin inhibits GTP cyclohydrolase I, thereby regulating the biosynthesis of tetrahydrobiopterin . This regulation is crucial for maintaining the balance of neurotransmitter synthesis and nitric oxide production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dihydro biopterin can change over time due to its stability and degradation. The compound is hygroscopic and can take up water from the environment, which may affect its stability . In tightly closed vials, 7,8-Dihydro biopterin is stable at ambient temperature for several weeks . Long-term studies have shown that the compound can influence cellular function over extended periods, particularly in the context of neurotransmitter synthesis and metabolism .

Dosage Effects in Animal Models

The effects of 7,8-Dihydro biopterin vary with different dosages in animal models. At low doses, the compound supports the synthesis of neurotransmitters and the regulation of nitric oxide production . At high doses, 7,8-Dihydro biopterin may exhibit toxic or adverse effects, including disruptions in neurotransmitter balance and oxidative stress . These threshold effects highlight the importance of precise dosage control in experimental and therapeutic settings .

Metabolic Pathways

7,8-Dihydro biopterin is involved in several metabolic pathways, including the biosynthesis of tetrahydrobiopterin. It is a precursor in the synthesis of tetrahydrobiopterin, which is essential for the production of neurotransmitters and nitric oxide . The compound interacts with enzymes such as GTP cyclohydrolase I and dihydropteridine reductase, which are critical for its conversion to tetrahydrobiopterin . These interactions influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 7,8-Dihydro biopterin is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via asymmetric uptake mechanisms, which facilitate its entry into the cytoplasm . Once inside the cell, 7,8-Dihydro biopterin can localize to specific compartments, such as the cytosol and mitochondria, where it participates in biochemical reactions .

Subcellular Localization

The subcellular localization of 7,8-Dihydro biopterin is influenced by targeting signals and post-translational modifications. The compound is primarily found in the cytosol, where it interacts with aromatic amino acid hydroxylases . Additionally, 7,8-Dihydro biopterin can be localized to mitochondria, where it plays a role in regulating oxidative stress and energy metabolism . These localization patterns are essential for the compound’s activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-erythro-7,8-dihydrobiopterin can be synthesized through several methods. One common approach involves the enzymatic conversion of dihydroneopterin triphosphate to 7,8-dihydrobiopterin using specific enzymes such as dihydroneopterin aldolase . This process typically occurs under mild reaction conditions, including neutral pH and moderate temperatures.

Industrial Production Methods

Industrial production of L-erythro-7,8-dihydrobiopterin often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the biosynthesis of L-erythro-7,8-dihydrobiopterin. These microorganisms are cultured in large bioreactors, and the compound is subsequently extracted and purified .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-erythro-7,8-Dihydrobiopterin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Quinonoid-Dihydrobiopterin oxidiert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Diese Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, einschließlich spezifischer pH-Werte und Temperaturen .

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Quinonoid-Dihydrobiopterin und Tetrahydrobiopterin. Diese Produkte sind wichtige Zwischenprodukte in verschiedenen biochemischen Stoffwechselwegen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu L-erythro-7,8-Dihydrobiopterin umfassen:

Tetrahydrobiopterin: Eine reduzierte Form von L-erythro-7,8-Dihydrobiopterin, essentiell für aromatische Aminosäurehydroxylasen.

Quinonoid-Dihydrobiopterin: Eine oxidierte Form von L-erythro-7,8-Dihydrobiopterin, beteiligt an verschiedenen biochemischen Stoffwechselwegen

Einzigartigkeit

L-erythro-7,8-Dihydrobiopterin ist einzigartig aufgrund seiner spezifischen Konfiguration und seiner Rolle als Zwischenprodukt bei der Biosynthese von Tetrahydrobiopterin. Seine Fähigkeit, sowohl an Oxidations- als auch an Reduktionsreaktionen teilzunehmen, macht es zu einer vielseitigen Verbindung in biochemischen Prozessen .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7,8-Dihydro-L-biopterin involves the reduction of L-biopterin to 7,8-Dihydro-L-biopterin using a reducing agent.", "Starting Materials": [ "L-biopterin", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve L-biopterin in methanol and water", "Add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting 7,8-Dihydro-L-biopterin by recrystallization" ] } | |

CAS-Nummer |

6779-87-9 |

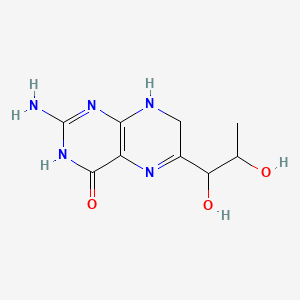

Molekularformel |

C9H13N5O3 |

Molekulargewicht |

239.23 g/mol |

IUPAC-Name |

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |

InChI-Schlüssel |

FEMXZDUTFRTWPE-DZSWIPIPSA-N |

Isomerische SMILES |

C[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

SMILES |

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

Kanonische SMILES |

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

Aussehen |

Yellow Solid |

melting_point |

>232°C |

Physikalische Beschreibung |

Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

7,8-Dihydro-L-biopterin; 2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-4(3H)-pteridinone; L-erythro-7,8-Dihydrobiopterin; L-erythro-Dihydrobiopterin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.